Cas no 81-64-1 (Quinizarin)

Quinizarin is a synthetic derivative of anthraquinone, exhibiting exceptional color stability and lightfastness in dyes and pigments. Its high molar extinction coefficient and thermal stability make it suitable for various industrial applications, including textile dyeing, ink production, and pigment synthesis, offering enhanced optical properties and durability.
Quinizarin structure
Quinizarin structure
商品名:Quinizarin
CAS番号:81-64-1
MF:C14H8O4
メガワット:240.21092414856
MDL:MFCD00001209
CID:34256
PubChem ID:24863338

Quinizarin 化学的及び物理的性質

名前と識別子

    • 1,4-Dihydroxyanthraquinone
    • 1,4-Dihydroxy-9,10-anthracenedione
    • Quinizarin
    • Solvent Orange 86
    • 1,4-Dihydroxy-9,10-anthraquinone
    • 1,4-Dihydroxy-9,10-anthraquinoneneat
    • QUINIZARIN(RG)
    • Sodium 2-ethylhexanoate
    • 1,4-dihydroxyanthracene-9,10-dione
    • 1,4-Doa
    • 1,4-hydroxyanthraquinone
    • C.I.58050
    • Chinizarin
    • DSD ACID
    • QUINAZARIN
    • quiniazarine
    • Quinizalin
    • QUINIZARINE
    • smokeoranger
    • C.I. 58050
    • 1,4-Dihydroxyanthrachinon
    • Smoke Orange R
    • Macrolex Orange GG
    • 9,10-Anthracenedione, 1,4-dihydroxy-
    • Anthraquinone, 1,4-dihydroxy-
    • 1,4-Dioxyanthraquinone
    • 1,4-Doa [Russian]
    • 1,4-Dihydroxy-anthraquinone
    • 1,4-Dioxyanthraquinone [Russian]
    • 1,4-Di
    • 1,4-Dihydroxy-9,10-anthracenedione (ACI)
    • Anthraquinone, 1,4-dihydroxy- (8CI)
    • C.I. Solvent Orange 100
    • C.I. Solvent Orange 86
    • DAQ
    • NSC 15367
    • NSC 229036
    • NSC 40899
    • NSC 646569
    • Smoke Orange 18
    • Solvent Orange 100
    • MDL: MFCD00001209
    • インチ: 1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H
    • InChIKey: GUEIZVNYDFNHJU-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=C(C=CC=2O)O)C(=O)C2C1=CC=CC=2
    • BRN: 1914036

計算された属性

  • せいみつぶんしりょう: 240.04200
  • どういたいしつりょう: 240.042
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 0
  • 複雑さ: 342
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 74.6
  • 互変異性体の数: 8
  • 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

  • 色と性状: オレンジ色の結晶は酢酸とエーテルから沈殿し、深紅色の針状結晶はアルコール、ベンゼン、トルエンから沈殿した。
  • 密度みつど: 1.3032 (rough estimate)
  • ゆうかいてん: 196.0 to 202.0 deg-C
  • ふってん: 450ºC
  • フラッシュポイント: 222ºC
  • 屈折率: 1.5430 (estimate)
  • ようかいど: <1g/l
  • すいようせい: <1G/L(20ºC)
  • PSA: 74.60000
  • LogP: 1.87320
  • マーカー: 8064
  • いろしすう: 58050
  • ようかいせい: 水に微溶解し、濃硫酸、水酸化ナトリウム溶液、クロロベンゼン、トルエン、キシレン、ジクロロベンゼンに溶解し、アルコール中で赤色を呈し、エーテル中で褐色と黄色の蛍光を呈し、アルカリとアンモニア中で紫色を呈した。二酸化炭素の場合、黒色沈殿物が形成され、1 gは沸騰した氷酢酸13 gに溶解することができる。昇華できます。
  • じょうきあつ: 1 mmHg ( 196.7 °C)
  • 酸性度係数(pKa): pK (18°) 9.51

Quinizarin セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H317
  • 警告文: P280
  • 危険物輸送番号:UN 3077 9 / PGIII
  • WGKドイツ:2
  • 危険カテゴリコード: 50/53
  • セキュリティの説明: S22-S24/25
  • RTECS番号:CB6600000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • TSCA:Yes
  • セキュリティ用語:4.1
  • 包装等級:II; III
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

Quinizarin 税関データ

  • 税関コード:2914610000
  • 税関データ:

    中国税関コード:

    2914610000

    概要:

    2914610000アントラキノン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最低関税:5.5%。一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914610000アントラセン−9,10−ジオン。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最低関税:5.5%。一般関税:30.0%

Quinizarin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
389325-1KG
1,4-Dihydroxyanthraquinone, 97%
81-64-1 97%
1KG
¥ 1535 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044177-1kg
Quinizarin
81-64-1 98%
1kg
¥375.00 2024-07-28
TRC
D455593-1g
1,4-Dihydroxyanthraquinone
81-64-1
1g
$ 57.00 2023-09-07
TargetMol Chemicals
TN2132-500mg
Quinizarin
81-64-1 97.02%
500mg
¥ 296 2024-07-19
eNovation Chemicals LLC
D622131-5kg
1,4-Dihydroxyanthraquinone
81-64-1 97%
5kg
$1200 2024-06-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Q906-5G
Quinizarin
81-64-1 96%
5G
¥207.4 2022-02-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806790-2.5kg
1,4-Dihydroxyanthraquinone
81-64-1 96%
2.5kg
1,099.00 2021-05-17
MedChemExpress
HY-D0226-1g
Quinizarin
81-64-1 ≥95.0%
1g
¥500 2024-04-17
Life Chemicals
F1565-0160-10mg
1,4-dihydroxy-9,10-dihydroanthracene-9,10-dione
81-64-1 90%+
10mg
$79.0 2023-07-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017329-100g
Quinizarin
81-64-1 96%
100g
¥45 2024-05-21

Quinizarin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid
リファレンス
Some experiments with aminodihydroxyanthraquinones
Morris, Gareth A.; et al, Tetrahedron, 1986, 42(12), 3303-9

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Oxygen
リファレンス
Oxidative coupling of furans and naphthoquinones: a potential route to anthracyclinones
Bridson, John N.; et al, Journal of the Chemical Society, 1980, (9), 413-14

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene
リファレンス
A new methodological approach to anthraquinone and anthracyclidone synthesis
Sartori, Giovanni; et al, Gazzetta Chimica Italiana, 1990, 120(1), 13-19

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
リファレンス
Metal template ortho-acylation of phenols. A new general approach to anthracyclinones
Sartori, Giovanni; et al, Tetrahedron Letters, 1987, 28(14), 1533-6

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  60 min, 100 °C
リファレンス
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; et al, Molecular Diversity, 2015, 19(3), 481-500

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Fuming sulfuric acid ,  Boric acid (H3BO3) ;  rt; 5 h, 205 °C
1.2 Reagents: Water ;  cooled; 30 min, 85 °C
リファレンス
Combined spectral experiment and theoretical calculation to study the interaction of 1,4-dihydroxyanthraquinone for metal ions in solution
Yin, Caixia; et al, Spectrochimica Acta, 2013, 115, 772-777

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Ethylenediamine
リファレンス
A novel ring-closure reaction between 1,4-dihydroxyanthraquinone and diamines promoted by copper ions
Takei, Toshio; et al, Bulletin of the Chemical Society of Japan, 1981, 54(9), 2735-8

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Benzoic acid ,  L-Proline Solvents: Toluene ;  5 h, 50 °C
リファレンス
Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones
Somai Magar, Krishna Bahadur; et al, Chemical Communications (Cambridge, 2015, 51(41), 8592-8595

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 2-Butyn-1-ol ,  Potassium tert-butoxide Solvents: Dimethyl sulfoxide
リファレンス
Rapid, one-pot conversion of aryl fluorides into phenols with 2-butyn-1-ol and potassium t-butoxide in DMSO
Levin, Jeremy I.; et al, Synthetic Communications, 2002, 32(9), 1401-1406

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene
リファレンス
A new methodological approach to anthraquinone and anthracyclidone synthesis
Sartori, Giovanni; et al, Gazzetta Chimica Italiana, 1990, 120(1), 13-19

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
リファレンス
Synthesis and Activity of Substituted Anthraquinones against a Human Filarial Parasite, Brugia malayi
Dhananjeyan, Mugunthu R.; et al, Journal of Medicinal Chemistry, 2005, 48(8), 2822-2830

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Aluminum chloride ,  Sulfuric acid Solvents: Water ;  10 min, 95 - 110 °C
リファレンス
Facile, efficient and one-pot synthesis of anthraquinone derivatives catalyzed by AlCl3/H2SO4 under heterogeneous and mild conditions
Hossei, Naeimi; et al, Cuihua Xuebao, 2008, 29(1), 86-90

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  60 min, 100 °C
リファレンス
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; et al, Molecular Diversity, 2015, 19(3), 481-500

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
2.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
リファレンス
Metal template ortho-acylation of phenols. A new general approach to anthracyclinones
Sartori, Giovanni; et al, Tetrahedron Letters, 1987, 28(14), 1533-6

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane
リファレンス
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3)
リファレンス
Synthesis of Quinizarin and Its Derivatives under Conditions of Microwave Activation
El'tsov, A. V.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2002, 72(2), 255-258

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Nitric acid
リファレンス
Reaction of hydroquinones with supported oxidizing reagents in solvent-free conditions
Gomez-Lara, J.; et al, Synthetic Communications, 2000, 30(15), 2713-2720

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Reagents: Sodium carbonate Solvents: Water
リファレンス
The synthesis of ventilone A
Piggott, Matthew J.; et al, Australian Journal of Chemistry, 2000, 53(9), 749-754

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Benzoyl peroxide ,  Triethylamine Solvents: Tetrahydrofuran
リファレンス
Highly selective oxidation of hydroquinones to quinones with dibenzoyl peroxide
McKay, Peter G.; et al, Australian Journal of Chemistry, 1989, 42(12), 2295-7

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3) Solvents: Water ;  rt → 205 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  5 h, 205 °C
1.3 Reagents: Water ;  cooled; 30 min, 85 °C
リファレンス
Synthesis of 1,4-dihydroxyanthraquinone
Li, Kun-lan; et al, Dalian Gongye Daxue Xuebao, 2009, 28(4), 305-308

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Reaction of α-hydroxyanthraquinones with thionyl chloride. Preparation of 1,10-anthraquinone derivatives
Gorelik, M. V.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(1), 157-66

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Iron Solvents: Acetic acid
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Oxygen
1.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
The reductive dehalogenation of halo-substituted naphthazarins and quinizarins as a simple route to parent compounds
Anufriev, Victor Ph.; et al, Synthetic Communications, 1998, 28(12), 2149-2157

Quinizarin Raw materials

Quinizarin Preparation Products

Quinizarin 関連文献

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